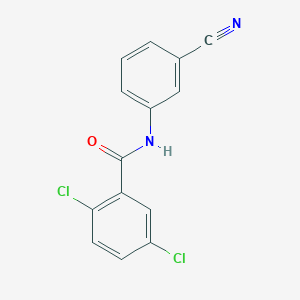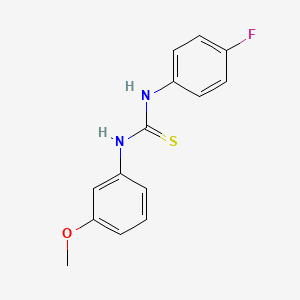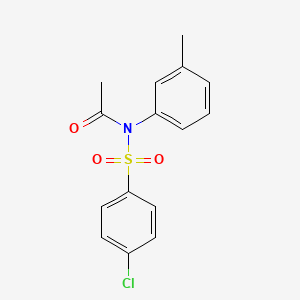![molecular formula C20H24N2O2 B5825899 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B5825899.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxyethanone is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has been studied for its potential therapeutic applications and its interactions with various biological targets.
Méthodes De Préparation
The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxyethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Analyse Des Réactions Chimiques
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and interacting with specific receptors.
Mécanisme D'action
The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes . The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various therapeutic effects, such as the relaxation of smooth muscles and the modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-phenoxyethanone can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.
Naftopidil: Used for treating benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
What sets this compound apart is its unique structure, which allows for specific interactions with its molecular targets, leading to distinct pharmacological effects .
Propriétés
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-6-10-19(17(16)2)21-11-13-22(14-12-21)20(23)15-24-18-8-4-3-5-9-18/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQJJZZDOHGIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B5825817.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5825824.png)
![METHYL 2-({2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B5825828.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5825842.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5825862.png)



![ethyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5825892.png)

![2-chloro-3-[(2-chloro-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5825911.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5825927.png)
![3-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5825930.png)
